Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a pyrimido-benzimidazole derivative characterized by a 4-(dimethylamino)phenyl substituent at position 4 and a hydroxyl group at position 2. The dimethylamino group enhances solubility and electronic interactions, while the hydroxyl group may facilitate hydrogen bonding, influencing both physicochemical properties and target binding.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-20(27)17-18(13-9-11-14(12-10-13)24(2)3)25-16-8-6-5-7-15(16)22-21(25)23-19(17)26/h5-12,17-18H,4H2,1-3H3,(H,22,23,26) |
InChI Key |
OKZKTGMTMCAIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of o-phenylenediamine with aromatic carboxylic acids in the presence of strong dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours to achieve high yields.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, allowing them to exert various biological effects . The compound may inhibit enzymes or interfere with DNA replication, leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 2 and 4 of the pyrimido-benzimidazole core. These modifications significantly alter molecular properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on core structure and substituents.
Physicochemical Properties
- Solubility: The target compound’s -OH and dimethylamino groups likely increase water solubility compared to nitro (-NO2) or trifluoromethyl (-CF3) analogs.
- pKa : Predicted pKa of the trimethoxyphenyl analog is ~5.0 , whereas the target’s -OH group may lower its pKa, enhancing ionization at physiological pH.
- Thermal Stability : Nitro and bromophenyl analogs may exhibit higher melting points due to strong intermolecular interactions (e.g., π-π stacking in ) .
Biological Activity
Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety fused with a pyrimidine ring. The presence of the dimethylamino group enhances its solubility and biological activity. The molecular formula is CHNO, and its molecular weight is approximately 358.41 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Calcium Channel Modulation : The compound has been shown to interact with calcium channels, influencing cellular calcium influx which is crucial for various physiological processes .
- Antioxidant Activity : Similar derivatives have demonstrated significant antioxidant properties, acting as radical scavengers and protecting cells from oxidative stress .
- Cytotoxic Effects : Studies have highlighted its potential as a bioreductive agent in hypoxic conditions typical of tumor environments. It has been shown to induce apoptosis in cancer cell lines through caspase-dependent pathways .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies on its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 15.0 | Induction of apoptosis |
| WM115 (Malignant Melanoma) | 12.5 | DNA damage and hypoxia targeting |
| HeLa (Cervical Cancer) | 20.0 | Caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.
Antimicrobial Activity
Compounds in the benzimidazole family have been reported to possess antimicrobial properties. This compound was tested against various microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 18 | Strong |
| Pseudomonas aeruginosa | 12 | Weak |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Hypoxia-Selective Cytotoxicity : A study evaluated several benzimidazole derivatives for their ability to selectively target hypoxic tumor cells. Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity under hypoxic conditions, promoting apoptosis through caspase activation .
- Antioxidant Evaluation : Another research focused on the antioxidant capabilities of related compounds demonstrated that modifications in the aryl group significantly influenced their radical scavenging activity. This highlights the importance of structural features in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
